molecular formula C18H14N4O5 B2477229 N-((3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 1809464-91-2

N-((3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2477229
CAS No.: 1809464-91-2
M. Wt: 366.333
InChI Key: RUIKKJZUHFONJY-UHFFFAOYSA-N
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Description

N-((3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-(1,3-dioxoisoindolin-2-yl)ethyl group and at the 5-position with a furan-2-carboxamide-linked methyl moiety.

Properties

IUPAC Name

N-[[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-16(13-6-3-9-26-13)19-10-15-20-14(21-27-15)7-8-22-17(24)11-4-1-2-5-12(11)18(22)25/h1-6,9H,7-8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKKJZUHFONJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NOC(=N3)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to a class of N-substituted oxadiazoles and isoindolines. Its structural complexity suggests potential interactions with various biological targets. The key functional groups include:

  • Furan ring
  • Oxadiazole moiety
  • Isoindoline structure

Antioxidant Activity

Research indicates that derivatives of the isoindoline structure exhibit antioxidant properties. Specifically, compounds containing the 1,3-dioxoisoindolin motif have been shown to interact with key enzymes involved in oxidative stress response, such as Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). These interactions can mitigate oxidative damage in cells, suggesting a protective role against conditions like neurodegeneration and inflammation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through inhibition of COX enzymes. A study highlighted that certain derivatives exhibited selective inhibition against COX-II with IC50 values ranging from 0.5 to 22.25 μM. This selectivity is crucial for minimizing side effects commonly associated with non-selective NSAIDs .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Pathways : By targeting COX enzymes and NF-kB signaling pathways.
  • Antioxidant Mechanisms : Scavenging free radicals and enhancing cellular antioxidant defenses.

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of related compounds revealed significant activity against various pathogens including Staphylococcus aureus and Candida albicans. This suggests that the compound may also possess antimicrobial potential, warranting further exploration in this area .

In Vivo Studies

In vivo models have demonstrated that compounds similar to this compound can reduce inflammation markers significantly when administered in appropriate dosages. For instance, a derivative was shown to reduce edema in animal models by approximately 64% compared to standard treatments .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Target
Compound ACOX-II Inhibition0.52COX-II
Compound BAntioxidantN/AMAO-B
Compound CAntimicrobialN/AVarious pathogens

Scientific Research Applications

Medicinal Chemistry

The synthesis of N-((3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves complex organic reactions that yield compounds with significant biological activity. The incorporation of the 1,3-dioxoisoindolin moiety has been associated with enhanced pharmacological properties. This compound serves as a scaffold for designing novel drugs targeting various diseases.

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity:
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death.

Antimicrobial Properties:
Research has demonstrated that compounds containing the oxadiazole moiety possess antimicrobial activity against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects:
The compound's ability to inhibit inflammatory cytokines suggests potential use in treating inflammatory diseases such as arthritis and other chronic conditions.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of a related derivative. The compound was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM. The study indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another research effort, derivatives were screened for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the oxadiazole ring enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The compound’s closest analogs (Table 1) share the 1,2,4-oxadiazole-furan carboxamide scaffold but differ in substituents, influencing physicochemical and biological properties.

Table 1: Key Structural Comparisons
Compound Name & Source Substituent on Oxadiazole Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-(1,3-dioxoisoindolin-2-yl)ethyl Cyclic imide, furan carboxamide Not explicitly provided
(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f) 3-methyl-1,2,4-oxadiazole, hydrazone linker Hydroxymethyl furan, hydrazone Not provided
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide 4-chlorophenyl Chlorophenyl, ethylamide Not provided
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide 3-benzyl Benzyl, phenyl 345.35

Physicochemical Properties

  • Solubility : The cyclic imide in the target compound may reduce solubility compared to hydroxymethyl (13f) or chlorophenyl derivatives, though this depends on counterions and formulation.
  • Acid Dissociation (pKa) : The imide’s electron-withdrawing nature could lower the pKa of adjacent groups, influencing ionization state and bioavailability.

Research Findings and Implications

  • MMP-13 Inhibition : Structural analogs like 13f/13g demonstrate that oxadiazole-furan hybrids are viable scaffolds for MMP-13 inhibition. The target compound’s cyclic imide may offer improved selectivity over zinc-binding inhibitors .
  • Therapeutic Potential: Derivatives with chlorophenyl or benzyl groups () highlight versatility in targeting diverse diseases, including cancer and thrombosis. The target compound’s unique substituent positions it for exploration in neurological disorders, where isoindolinone derivatives are prevalent .

Preparation Methods

Condensation with Phthalic Anhydride

Heating hydrazine hydrate with phthalic anhydride at 170°C under solvent-free conditions yields 1,3-dioxoisoindoline derivatives. For example, fusion of hydrazide intermediates with phthalic anhydride produces substituted isoindoline-1,3-diones in 58–70% yields.

Mechanistic Insight : Nucleophilic attack by the hydrazide’s amino group on one carbonyl of phthalic anhydride initiates ring opening, followed by cyclization and water elimination to form the dioxoisoindoline ring.

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is constructed via cyclization reactions, often employing amidoximes and carboxylic acid derivatives.

Amidoxime Cyclization

  • Amidoxime Preparation : Treatment of nitriles (e.g., 2-cyanoethyl-1,3-dioxoisoindoline) with hydroxylamine hydrochloride in ethanol under reflux forms the corresponding amidoxime.
  • Cyclization : Reacting the amidoxime with a carboxylic acid derivative (e.g., chloroacetyl chloride) in the presence of POCl₃/PCl₅ at 80–100°C induces cyclodehydration, yielding the oxadiazole ring.

Example :

  • Substrate : 2-(2-Cyanoethyl)isoindoline-1,3-dione.
  • Conditions : POCl₃/PCl₅ (1:1), reflux, 4 hours.
  • Yield : 84%.

Alternative Route: Cyclocondensation

A one-pot approach involves reacting a nitrile with hydroxylamine and an acyl chloride, bypassing isolated amidoxime intermediates. This method reduces steps but requires precise stoichiometric control.

Functionalization with the Furan-2-Carboxamide Moiety

The furan-2-carboxamide group is introduced via nucleophilic acyl substitution or coupling reactions.

Acylation of Oxadiazole-Methylamine

  • Intermediate Preparation : Hydrolysis of the oxadiazole’s methyl ester (if present) yields a primary amine.
  • Coupling : Reacting the amine with 2-furoyl chloride in dry pyridine at 0–5°C affords the target carboxamide.

Optimized Protocol :

  • Reagents : 2-Furoyl chloride (1.2 equiv), dry pyridine (3 equiv).
  • Conditions : 0°C, 3 hours, followed by gradual warming to room temperature.
  • Yield : 78%.

Mechanism : The amine attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate that collapses with HCl elimination.

Assembly of the Complete Structure

Final assembly integrates the three subunits through sequential alkylation and acylation steps.

Ethyl Linkage Installation

The ethyl bridge connecting the dioxoisoindoline and oxadiazole is established via nucleophilic substitution:

  • Alkylation : Reacting 1,3-dioxoisoindoline with 1,2-dibromoethane in the presence of K₂CO₃ in acetone.
  • Substitution : The bromoethyl intermediate undergoes displacement by the oxadiazole’s nitrogen atom under basic conditions.

Critical Parameters :

  • Solvent : Anhydrous acetone.
  • Base : K₂CO₃ (2.5 equiv).
  • Yield : 80%.

Purification and Characterization

Purification typically employs column chromatography (ethyl acetate/hexane, 3:1) followed by recrystallization from dichloromethane-diethyl ether.

Spectroscopic Validation

  • IR Spectroscopy : Key peaks include C=O stretches (1770–1660 cm⁻¹), oxadiazole C=N (1600 cm⁻¹), and furan C-O (1250 cm⁻¹).
  • ¹H NMR : Distinct signals for furan protons (δ 6.3–7.4), oxadiazole methylene (δ 4.1–4.3), and dioxoisoindoline aromatic protons (δ 7.6–7.8).
  • Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., m/z 468 for intermediates).

Challenges and Optimization Strategies

Competing Side Reactions

  • Oxadiazole Ring Opening : Avoid prolonged exposure to strong acids (e.g., HCl) during workup.
  • Ester Hydrolysis : Use mild alkaline conditions (e.g., NaHCO₃) to prevent undesired saponification.

Yield Enhancement

  • Catalysis : Employing DMAP (4-dimethylaminopyridine) accelerates acylation steps.
  • Microwave Assistance : Cyclization reactions achieve 20% higher yields under microwave irradiation (100°C, 30 minutes).

Scalability and Industrial Relevance

Pilot-scale trials demonstrate consistent yields (>75%) using continuous flow reactors for cyclization steps, underscoring potential for kilogram-scale production.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring and amide coupling for the furan carboxamide group. Key steps include:

  • Cyclization : Use dehydrating agents (e.g., POCl₃) and catalysts under inert atmospheres to form the oxadiazole core .
  • Amide Coupling : Employ carbodiimides (e.g., DCC or EDC) with NHS esters for efficient coupling of the furan-2-carboxamide moiety .
  • Reaction Monitoring : Track intermediates via TLC and HPLC to ensure purity (≥95%) .
    Optimize solvent choice (e.g., DMF for polar intermediates) and temperature (60–80°C for cyclization) to maximize yield (reported 50–70% in analogous compounds) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:
SAR studies should focus on modifying substituents while preserving the oxadiazole-furan backbone:

  • Substituent Variation : Replace the 1,3-dioxoisoindolin-2-ethyl group with alternative heterocycles (e.g., benzodioxole or thiazole) to assess steric/electronic effects on binding .
  • Bioisosteric Replacements : Substitute the furan ring with thiophene or pyridine to evaluate solubility and target interactions .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with biological targets (e.g., kinases or GPCRs) .
    Validate hypotheses via enzymatic assays (IC₅₀ measurements) and compare with structurally similar compounds (e.g., N-(5-phenylisoxazole derivatives) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient, retention time ~12–15 min) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 450–470) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced: How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization transition states and identify rate-limiting steps .
  • Degradation Studies : Use Gaussian09 to simulate hydrolysis of the oxadiazole ring under acidic/basic conditions, correlating with experimental HPLC stability data .
  • ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogS), CYP450 interactions, and blood-brain barrier penetration .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • By-Products : Uncyclized intermediates (e.g., open-chain nitrile precursors) or dimerized furan carboxamide derivatives .
  • Mitigation Strategies :
    • Use excess dehydrating agents (e.g., POCl₃) to drive cyclization to completion .
    • Purify via silica gel chromatography (hexane/EtOAc 3:1) or preparative HPLC .
    • Monitor by LC-MS for m/z shifts indicative of side products .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Solubility Correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in cellular assays .
  • Structural Confirmation : Re-characterize batches with conflicting data via NMR and HRMS to rule out degradation or isomerism .
  • Meta-Analysis : Compare IC₅₀ values across analogs (e.g., furan vs. thiophene derivatives) to identify substituent-specific trends .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store lyophilized solids at –20°C under argon to prevent oxidation of the furan ring .
  • For solutions, use anhydrous DMSO (stored over molecular sieves) and avoid freeze-thaw cycles .
  • Monitor stability via monthly HPLC checks for degradation peaks (e.g., at t = 8–10 min) .

Advanced: How can metabolomics identify primary metabolites in preclinical studies?

Methodological Answer:

  • LC-MS/MS Profiling : Use a Q-TOF instrument in positive ion mode to detect phase I metabolites (e.g., hydroxylated oxadiazole) and phase II conjugates (e.g., glucuronides) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic pathways in hepatocyte incubations .
  • Enzyme Inhibition : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

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